molecular formula C22H27NO3 B4301964 ethyl 3-(4-methylphenyl)-3-[(2-phenylbutanoyl)amino]propanoate

ethyl 3-(4-methylphenyl)-3-[(2-phenylbutanoyl)amino]propanoate

Cat. No.: B4301964
M. Wt: 353.5 g/mol
InChI Key: AKQBVAMOKWOXPW-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methylphenyl)-3-[(2-phenylbutanoyl)amino]propanoate is an organic compound with a complex structure that includes aromatic rings and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-methylphenyl)-3-[(2-phenylbutanoyl)amino]propanoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form an intermediate compound.

    Amidation Reaction: The intermediate is then reacted with 2-phenylbutanoyl chloride in the presence of a base like pyridine to form the desired amide.

    Esterification: Finally, the compound undergoes esterification with ethanol in the presence of an acid catalyst like sulfuric acid to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methylphenyl)-3-[(2-phenylbutanoyl)amino]propanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(4-methylphenyl)-3-[(2-phenylbutanoyl)amino]propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of ethyl 3-(4-methylphenyl)-3-[(2-phenylbutanoyl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(4-methylphenyl)-3-aminopropanoate: Similar structure but lacks the phenylbutanoyl group.

    Ethyl 3-(4-methylphenyl)-3-(acetylamino)propanoate: Contains an acetyl group instead of the phenylbutanoyl group.

Uniqueness

Ethyl 3-(4-methylphenyl)-3-[(2-phenylbutanoyl)amino]propanoate is unique due to the presence of both the 4-methylphenyl and 2-phenylbutanoyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 3-(4-methylphenyl)-3-(2-phenylbutanoylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO3/c1-4-19(17-9-7-6-8-10-17)22(25)23-20(15-21(24)26-5-2)18-13-11-16(3)12-14-18/h6-14,19-20H,4-5,15H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQBVAMOKWOXPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC(CC(=O)OCC)C2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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